molecular formula C20H27AuClP B3157922 Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) CAS No. 854045-93-5

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)

Cat. No.: B3157922
CAS No.: 854045-93-5
M. Wt: 530.8 g/mol
InChI Key: MZMOUYZCJIFYAH-UHFFFAOYSA-M
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Description

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a gold complex with the molecular formula C20H27AuClP. It is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. The compound features a gold atom coordinated to a chloro ligand and a phosphine ligand derived from 2-(di-t-butylphosphino)biphenyl .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Mechanism of Action

Target of Action

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a highly active gold catalyst . Its primary targets are various organic compounds, particularly allenes , where it facilitates a range of chemical reactions.

Mode of Action

The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up chemical reactions without being consumed in the process. It facilitates the intramolecular exohydrofunctionalization of allenes , hydroarylation of allenes , and the intramolecular cyclization of monopropargyl triols .

Biochemical Pathways

The compound affects several biochemical pathways. It is used in the synthesis of pyrroles via a gold-catalyzed cascade reaction , carboalkoxylations of 2-ethynylbenzyl ethers , annulations of allenes with N-hydroxyanilines , and 1,2-iminonitronation of electron-deficient alkynes with nitrosoarenes . It also plays a role in the synthesis of dihydroisocoumarins .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions, leading to the formation of new compounds. For example, it enables the synthesis of pyrroles , dihydroisocoumarins , and other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) typically involves the reaction of a gold precursor, such as gold chloride (AuCl), with 2-(di-t-butylphosphino)biphenyl. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) include phosphines, amines, and halides. The reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from reactions involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various gold-phosphine complexes, while oxidative addition can produce gold(III) complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is unique due to its specific combination of steric and electronic properties imparted by the 2-(di-t-butylphosphino)biphenyl ligand. This makes it particularly effective in certain catalytic applications, offering a balance of stability and reactivity that is not always achieved with other gold-phosphine complexes .

Properties

IUPAC Name

chlorogold;ditert-butyl-(2-phenylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOUYZCJIFYAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27AuClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854045-93-5
Record name 2-Biphenylyl[bis(2-methyl-2-propanyl)]phosphine - chlorogold (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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